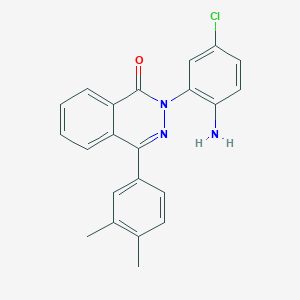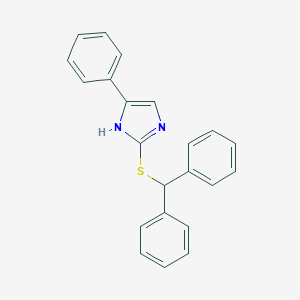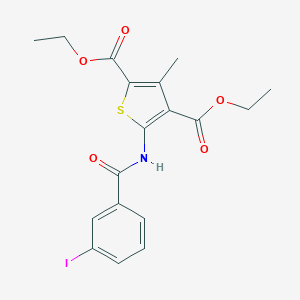
Diethyl 5-(3-iodobenzamido)-3-methylthiophene-2,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 5-(3-iodobenzamido)-3-methylthiophene-2,4-dicarboxylate, also known as DIMT, is a synthetic compound that has gained attention in the scientific community due to its potential applications in the field of drug discovery. This compound is a member of the thiophene family, which is known for its diverse biological activities.
Mechanism Of Action
The mechanism of action of Diethyl 5-(3-iodobenzamido)-3-methylthiophene-2,4-dicarboxylate is not fully understood. However, studies have shown that it may act by inhibiting the activity of certain enzymes involved in cell proliferation and survival. Additionally, Diethyl 5-(3-iodobenzamido)-3-methylthiophene-2,4-dicarboxylate may induce apoptosis by activating certain signaling pathways in cancer cells.
Biochemical and Physiological Effects:
Diethyl 5-(3-iodobenzamido)-3-methylthiophene-2,4-dicarboxylate has been shown to exhibit several biochemical and physiological effects. In addition to its antiproliferative and apoptotic effects, Diethyl 5-(3-iodobenzamido)-3-methylthiophene-2,4-dicarboxylate has been shown to inhibit the migration and invasion of cancer cells. Additionally, Diethyl 5-(3-iodobenzamido)-3-methylthiophene-2,4-dicarboxylate has been shown to exhibit anti-inflammatory activity, which may be useful in the treatment of inflammatory diseases.
Advantages And Limitations For Lab Experiments
One of the advantages of using Diethyl 5-(3-iodobenzamido)-3-methylthiophene-2,4-dicarboxylate in lab experiments is its potent biological activity. Additionally, Diethyl 5-(3-iodobenzamido)-3-methylthiophene-2,4-dicarboxylate is relatively easy to synthesize, which makes it readily available for research purposes. However, one limitation of using Diethyl 5-(3-iodobenzamido)-3-methylthiophene-2,4-dicarboxylate in lab experiments is its potential toxicity, which may limit its use in vivo.
Future Directions
There are several potential future directions for research involving Diethyl 5-(3-iodobenzamido)-3-methylthiophene-2,4-dicarboxylate. One area of interest is the development of analogs of Diethyl 5-(3-iodobenzamido)-3-methylthiophene-2,4-dicarboxylate that exhibit improved biological activity and reduced toxicity. Additionally, further research is needed to fully understand the mechanism of action of Diethyl 5-(3-iodobenzamido)-3-methylthiophene-2,4-dicarboxylate and its potential applications in the treatment of cancer and other diseases. Finally, studies are needed to evaluate the safety and efficacy of Diethyl 5-(3-iodobenzamido)-3-methylthiophene-2,4-dicarboxylate in vivo, which may pave the way for its use in clinical trials.
Synthesis Methods
The synthesis of Diethyl 5-(3-iodobenzamido)-3-methylthiophene-2,4-dicarboxylate involves a multi-step process. The starting material is 3-iodobenzoic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with diethyl malonate to form the corresponding ester. The ester is then reacted with methyl mercaptan to form the thiophene ring. Finally, the amide group is introduced using 2-aminoacetamide hydrochloride in the presence of triethylamine.
Scientific Research Applications
Diethyl 5-(3-iodobenzamido)-3-methylthiophene-2,4-dicarboxylate has been shown to exhibit potential biological activity in several areas of research. One of the primary applications of Diethyl 5-(3-iodobenzamido)-3-methylthiophene-2,4-dicarboxylate is in the field of cancer research. Studies have shown that Diethyl 5-(3-iodobenzamido)-3-methylthiophene-2,4-dicarboxylate exhibits potent antiproliferative activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, Diethyl 5-(3-iodobenzamido)-3-methylthiophene-2,4-dicarboxylate has been shown to induce apoptosis in cancer cells, which is a process that leads to programmed cell death.
properties
IUPAC Name |
diethyl 5-[(3-iodobenzoyl)amino]-3-methylthiophene-2,4-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18INO5S/c1-4-24-17(22)13-10(3)14(18(23)25-5-2)26-16(13)20-15(21)11-7-6-8-12(19)9-11/h6-9H,4-5H2,1-3H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPDMWOFQAQXFSQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=CC(=CC=C2)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18INO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 5-(3-iodobenzamido)-3-methylthiophene-2,4-dicarboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(6-Amino-1,3-benzothiazol-2-yl)sulfanyl]-1-(4-chlorophenyl)ethanone](/img/structure/B392377.png)
![5-{[2-(2,4-dimethylpiperidino)-5-nitrophenyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B392378.png)
![N-[1-acetyl-3-(methylsulfanyl)-1H-1,2,4-triazol-5-yl]acetamide](/img/structure/B392380.png)
![5-{[2-(2,4-dimethylpiperidino)-5-nitrophenyl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B392381.png)
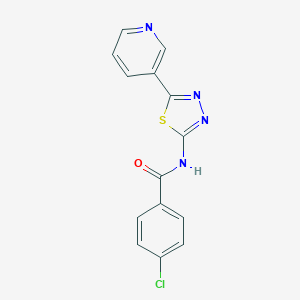
![2-iodo-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B392384.png)
![N-[4-(dimethylamino)benzylidene]-N-(1,3-diphenyl-1H-pyrazol-5-yl)amine](/img/structure/B392386.png)
![2-[(4-Bromobenzyl)sulfanyl]-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole](/img/structure/B392388.png)
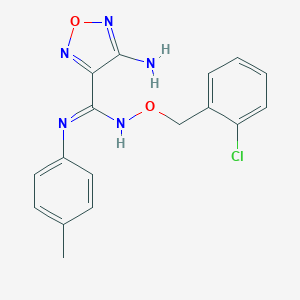
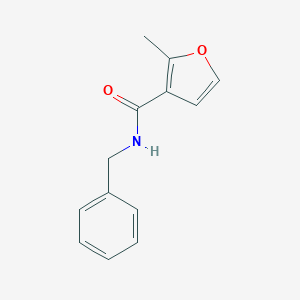
![2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)propanamide](/img/structure/B392393.png)
![4-amino-N'-[(2-methyl-1-naphthyl)methoxy]-N-(4-methylphenyl)-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B392394.png)
